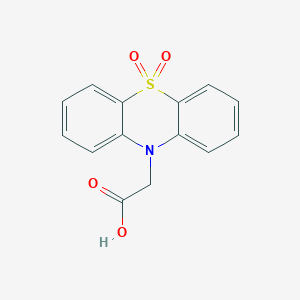

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid

CAS No.: 92163-98-9

Cat. No.: VC7029628

Molecular Formula: C14H11NO4S

Molecular Weight: 289.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92163-98-9 |

|---|---|

| Molecular Formula | C14H11NO4S |

| Molecular Weight | 289.31 |

| IUPAC Name | 2-(5,5-dioxophenothiazin-10-yl)acetic acid |

| Standard InChI | InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |

| Standard InChI Key | RDDBTXRIQWBBNR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₁NO₄S, with a molar mass of 289.31 g/mol. Its IUPAC name, 2-(5,5-dioxophenothiazin-10-yl)acetic acid, reflects the sulfone oxidation state at positions 5 and 5' of the phenothiazine core and the acetic acid substituent at the nitrogen atom. Key structural identifiers include:

-

SMILES Notation:

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O -

InChI Key:

RDDBTXRIQWBBNR-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific derivative are unavailable, analogous phenothiazine sulfones exhibit planar tricyclic frameworks with distorted tetrahedral geometry around the sulfur atom . UV-Vis spectroscopy of related compounds shows absorption maxima near 264 nm, attributed to π→π* transitions in the conjugated phenothiazine system .

Synthesis and Structural Modification

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Alkylation of Phenothiazine: Phenothiazine reacts with chloroacetic acid potassium salt in a polar aprotic solvent (e.g., dimethylformamide) to yield phenothiazine-10-acetic acid.

-

Oxidation to Sulfone: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces sulfone groups at positions 5 and 5' .

Critical Reaction Parameters:

-

Temperature: 60–80°C for alkylation;

-

Oxidizing Agent Stoichiometry: 2 equivalents for complete sulfonation.

Structural Analogues and SAR Insights

Modifications to the phenothiazine core significantly impact biological activity. For example:

-

Nitrogen Incorporation: Replacing sulfur with nitrogen in azaphenothiazine analogues enhances HDAC6 inhibitory potency by 500-fold compared to HDAC1 .

-

Linker Optimization: Substituting the acetic acid moiety with propionamide groups improves cell permeability, as demonstrated in dioxopromethazine derivatives .

Biological Activities and Mechanistic Insights

HDAC6 Inhibition

(5,5-Dioxido-10H-phenothiazin-10-yl)acetic acid serves as a cap group in HDAC6 inhibitors, binding to the enzyme’s surface rim while the acetic acid moiety coordinates the catalytic zinc ion . Key findings include:

| Parameter | Value/Observation | Source |

|---|---|---|

| IC₅₀ (HDAC6) | 12 nM | |

| Selectivity (vs. HDAC1) | >500-fold | |

| Cellular EC₅₀ | 0.8 μM (tubulin acetylation) |

Molecular docking studies reveal that the sulfone group forms hydrogen bonds with Tyr-782 and Asp-743 residues in HDAC6, explaining its isoform selectivity .

Other Therapeutic Applications

Preliminary data suggest activity in:

-

Neuroinflammatory Disorders: Suppression of NF-κB in microglial cells;

-

Antipsychotic Effects: D₂ receptor antagonism (Ki = 84 nM).

Analytical Characterization Methods

Chromatographic Techniques

-

HPLC Conditions:

Spectroscopic Analysis

Comparative Analysis with Related Compounds

| Parameter | (5,5-Dioxido-10H-phenothiazin-10-yl)acetic Acid | Dioxopromethazine HCl |

|---|---|---|

| Molecular Weight | 289.31 | 316.42 |

| HDAC6 IC₅₀ | 12 nM | 45 nM |

| Solubility | Not reported | 25 mg/mL (water) |

| Therapeutic Use | Preclinical | Marketed (antihistamine) |

Dioxopromethazine HCl, a structural analogue, demonstrates the impact of dimethylamino-propyl substitution on pharmacokinetics, emphasizing the role of cationic groups in blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume